

4-Fluoro-3-(trifluoromethyl)phenylboronic acid

physical properties

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B070890

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An In-depth Technical Guide on **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**

Introduction

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound with the chemical formula $C_7H_5BF_4O_2$.^{[1][2]} It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical transformations.^[1]

This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble complex molecules like pharmaceuticals and agrochemicals.^{[1][3]} The trifluoromethyl group often improves metabolic stability and lipophilicity in drug candidates, making this reagent highly valuable for drug development professionals.^[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its use, and key reaction pathways.

Physical and Chemical Properties

The physical and chemical characteristics of **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	182344-23-6	[1][2][4]
Molecular Formula	C ₇ H ₅ BF ₄ O ₂	[1][2][4]
Molecular Weight	207.92 g/mol	[1][2][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	170-174 °C	[1][2]
Boiling Point	268.7 ± 50.0 °C (Predicted)	[2]
Density	1.503 g/cm ³ (Predicted)	[2]
Solubility	Soluble in methanol	[2]
pKa	Data not available. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) is expected to lower the pKa compared to unsubstituted phenylboronic acid, increasing its Lewis acidity.[5][6]	
Storage	Store at room temperature in a dry, dark place.	[1][2]

Spectral Data

While specific spectral data for **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** is not readily available in the provided search results, a general characterization using standard spectroscopic techniques can be described.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Aromatic protons would appear as complex multiplets due to coupling with each other and with the ¹⁹F nuclei.

- ^{13}C NMR: Signals corresponding to the seven carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and trifluoromethyl groups.
- ^{19}F NMR: Two distinct signals would be expected, one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.
- ^{11}B NMR: A single peak typical for a tri-coordinated boronic acid species is expected.[6]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around $3200\text{-}3600\text{ cm}^{-1}$), B-O stretching (around $1300\text{-}1400\text{ cm}^{-1}$), and C-F stretching (around $1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its isotopic mass.

Experimental Protocols

Detailed methodologies are critical for the successful application of **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** in research and development.

General Synthesis Protocol

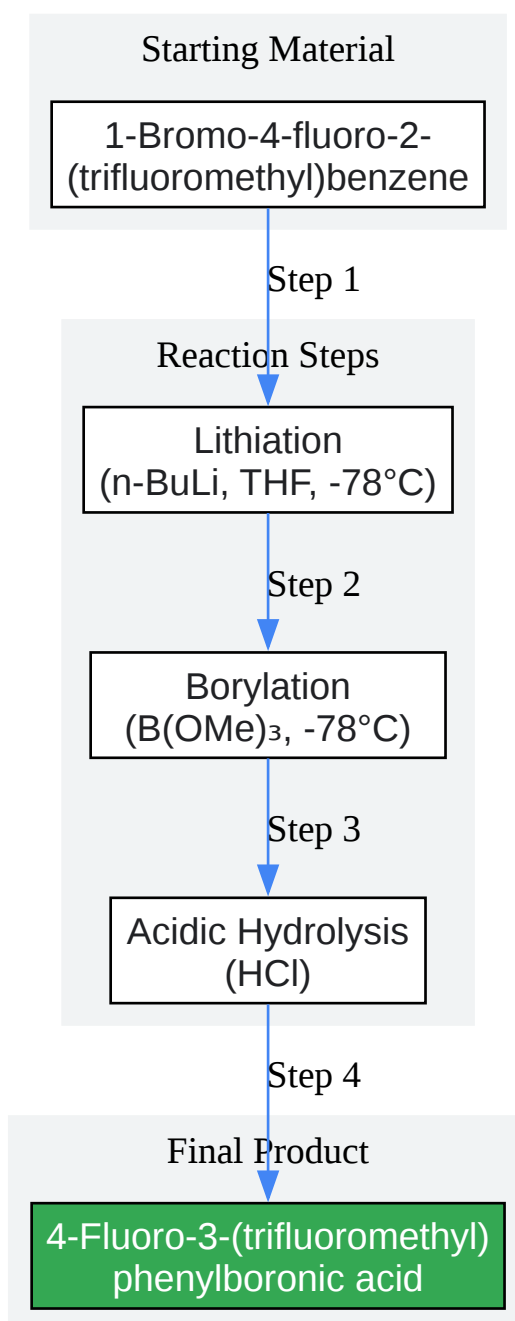
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for **4-Fluoro-3-(trifluoromethyl)phenylboronic acid** is outlined below.

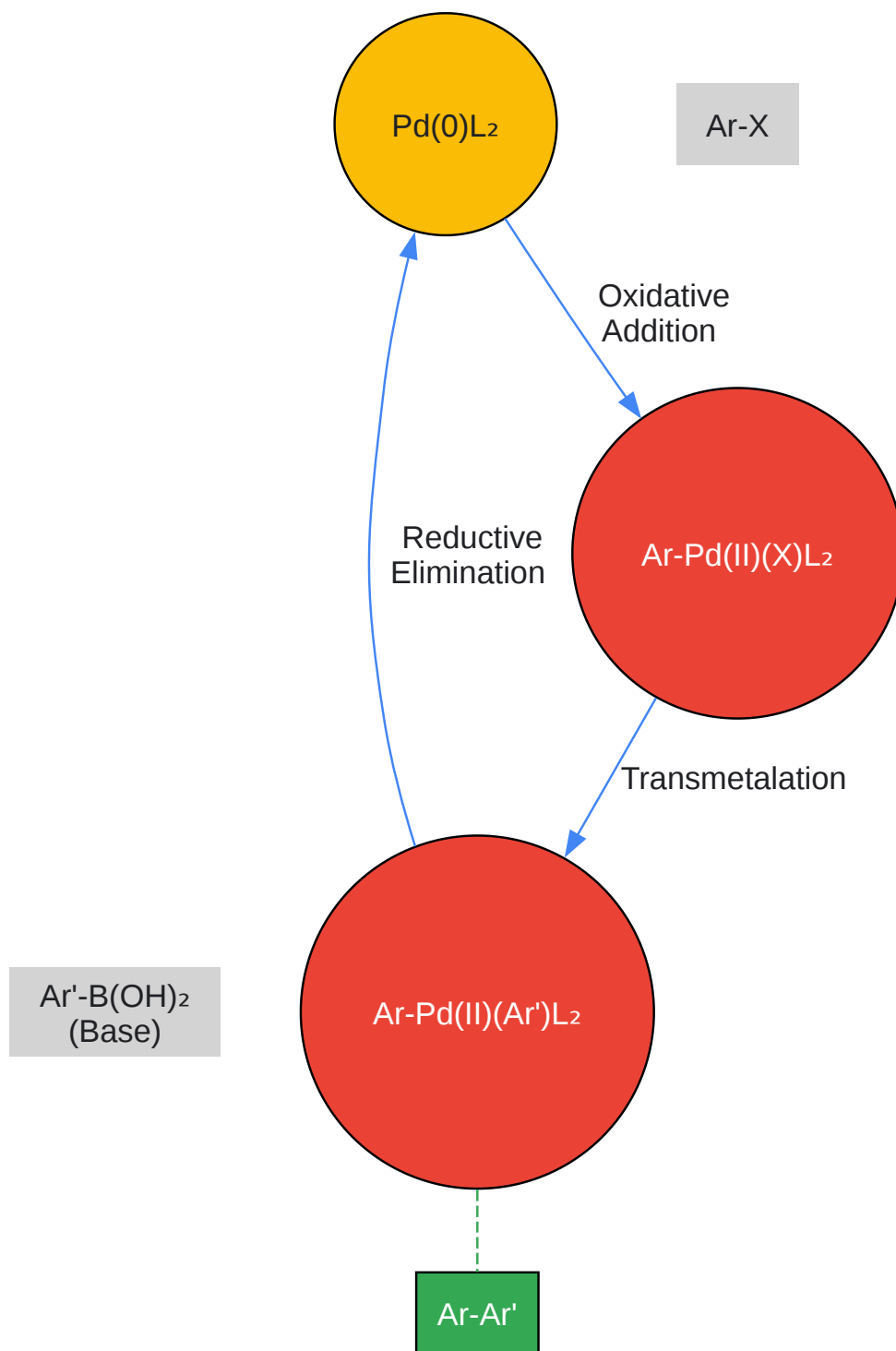
Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium → Intermediate Lithiate
Intermediate Lithiate + Trimethyl borate → Boronate Ester Intermediate Boronate Ester
Intermediate + Acidic Hydrolysis → **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**

Procedure:

- Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]
- Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.[5][7]

- Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the low temperature.[7]
- After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete formation of the lithiated intermediate.[7]
- In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]
- Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a cannula.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
- Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the boronate ester.[7]
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
- Purify the crude solid by recrystallization to obtain pure **4-Fluoro-3-(trifluoromethyl)phenylboronic acid**.





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References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 182344-23-6 [amp.chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | 182344-23-6 [sigmaaldrich.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
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